molecular formula C18H17Cl2NO4 B193096 Dehydrofelodipine CAS No. 96382-71-7

Dehydrofelodipine

Cat. No. B193096
CAS RN: 96382-71-7
M. Wt: 382.2 g/mol
InChI Key: REQRUBNOOIAHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrofelodipine is a phenylpyridine .


Synthesis Analysis

Felodipine is metabolized to Dehydrofelodipine by CYP3A4 . Two chromatographic methods were developed for simultaneous determination of felodipine and metoprolol succinate, and their major metabolites, dehydrofelodipine and metoprolol acid .


Molecular Structure Analysis

The molecular formula of Dehydrofelodipine is C18H17Cl2NO4 .


Chemical Reactions Analysis

Felodipine is metabolized to Dehydrofelodipine by CYP3A4 . The final model describes the metabolism of felodipine to dehydrofelodipine by CYP3A4, sufficiently capturing the first-pass metabolism and the subsequent metabolism of dehydrofelodipine by CYP3A4 .


Physical And Chemical Properties Analysis

The molecular weight of Dehydrofelodipine is 382.2 g/mol .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Modelling

Dehydrofelodipine is a metabolite of felodipine, a calcium channel blocker used to treat hypertension. Research has been focused on developing a physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) parent–metabolite model for felodipine and dehydrofelodipine. This model is particularly relevant for predicting drug-drug interactions (DDIs) with cytochrome P450 (CYP) 3A4 perpetrators due to the significant first-pass metabolism of felodipine. The model, which incorporates diastolic blood pressure and heart rate pharmacodynamic models, has been validated against clinical studies and is available in the Open Systems Pharmacology model repository (Fuhr et al., 2022).

Impact of Co-administered Substances on Pharmacokinetics

Studies have also explored how the pharmacokinetics and pharmacodynamics of felodipine and by extension, dehydrofelodipine, are affected by the co-administration of other substances like menthol. It was found that menthol does not significantly alter the pharmacokinetic parameters of felodipine and dehydrofelodipine, suggesting a lack of interaction at the metabolic level that involves CYP3A4 (Gelal et al., 2004).

Transdermal Penetration and Formulation

Research into the transdermal application of felodipine, which involves dehydrofelodipine as a metabolite, has been conducted to enhance its therapeutic effectiveness. Studies have shown that substances like d-limonene can significantly enhance the transdermal penetration of felodipine, thereby potentially improving its therapeutic profile (Diez et al., 2010).

Analytical Methods for Detection and Quantification

Advancements in analytical methods have been made to detect and quantify dehydrofelodipine levels in biological samples. Techniques such as RP-HPLC and HPTLC have been developed and validated for the simultaneous determination of felodipine and its major metabolites including dehydrofelodipine. These methods are crucial for quality control testing and have applications in pharmacokinetic studies (Emam et al., 2020).

Future Directions

There is an urgent need for more and better research on different diuretic strategies in patients with heart failure . The model developed in PK-Sim® and MoBi® using 49 clinical studies that investigated different doses of the intravenous and oral administration of felodipine can be applied in drug-drug interaction predictions as a CYP3A4 victim drug .

properties

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQRUBNOOIAHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242215
Record name Dehydrofelodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrofelodipine

CAS RN

96382-71-7
Record name Dehydrofelodipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096382717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrofelodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROFELODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4A1EP86I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrofelodipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dehydrofelodipine
Reactant of Route 3
Reactant of Route 3
Dehydrofelodipine
Reactant of Route 4
Reactant of Route 4
Dehydrofelodipine
Reactant of Route 5
Reactant of Route 5
Dehydrofelodipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dehydrofelodipine

Citations

For This Compound
121
Citations
JK Madsen, JD Jensen, LW Jensen… - European journal of …, 1996 - Springer
… Our results, showing a higher AUC and Cmax of dehydrofelodipine, strongly suggest an additional interaction of cyclosporine with clearance of the metabolite. However, the …
Number of citations: 38 link.springer.com
E Blychert, B Edgar, D Elmfeldt… - British journal of clinical …, 1991 - Wiley Online Library
… (dehydrofelodipine) are given in Table 3. The ratio between the AUC values of dehydrofelodipine … of felodipine had low values of the ratio between dehydrofelodipine and felodipine. …
Number of citations: 75 bpspubs.onlinelibrary.wiley.com
DG Bailey, JMO Arnold, C Munoz… - Clinical Pharmacology …, 1993 - Wiley Online Library
Grapefruit juice produces a marked and variable increase in felodipine bioavailability. The pharmacokinetics of felodipine and its single primary oxidative metabolite, dehydrofelodipine, …
Number of citations: 298 ascpt.onlinelibrary.wiley.com
DG Bailey, GK Dresser, JH Kreeft… - Clinical …, 2000 - Wiley Online Library
… concentrations of felodipine and dehydrofelodipine were quantified in duplicate by use of a modification … The interday coefficient of variation for plasma felodipine and dehydrofelodipine …
Number of citations: 227 ascpt.onlinelibrary.wiley.com
DG Bailey, JD Spence, C Munoz, JMO Arnold - The Lancet, 1991 - Elsevier
… absolute concentrations of dehydrofelodipine should be lower rather than higher. Funaki et al9 reported evidence of involvement of cytochrome P450 in the oxidation ester cleavage of …
Number of citations: 815 www.sciencedirect.com
DG Bailey, JR Bend, JMO Arnold… - Clinical …, 1996 - Wiley Online Library
… The purpose of this study was to scrutinize the effect of erythromycin and grapefruit juice on felodipine, dehydrofelodipine, and M3 pharmacokinetits. Results were contrasted between …
Number of citations: 136 ascpt.onlinelibrary.wiley.com
GK Dresser, V Wacher, S Wong… - Clinical …, 2002 - Wiley Online Library
… of dehydrofelodipine but did not alter the half-life (t1/2) of either substance. Grapefruit juice decreased the dehydrofelodipine/… of felodipine or dehydrofelodipine compared with water. …
Number of citations: 106 ascpt.onlinelibrary.wiley.com
GK Dresser, DG Bailey… - Clinical Pharmacology & …, 2000 - Wiley Online Library
… Dehydrofelodipine area under the curve and maximum concentration were increased and dehydrofelodipine/felodipine area under the curve ratio was reduced. Systolic and diastolic …
Number of citations: 112 ascpt.onlinelibrary.wiley.com
S Malhotra, DG Bailey, MF Paine… - Clinical Pharmacology …, 2001 - Wiley Online Library
… half-life was unchanged and the dehydrofelodipine area under the plasma concentration time-curve was increased, but the dehydrofelodipine-felodipine area under the plasma …
Number of citations: 279 ascpt.onlinelibrary.wiley.com
A Gelal, D Balkan, D Ozzeybek, YC Kaplan… - European journal of …, 2005 - Springer
… In the present study there were no differences in the dehydrofelodipine and felodipine C … nor the elimination of felodipine and dehydrofelodipine were affected by the presence of …
Number of citations: 27 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.